molecular formula C24H24N6O B2663152 N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide CAS No. 1173529-41-3

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide

Cat. No.: B2663152
CAS No.: 1173529-41-3
M. Wt: 412.497
InChI Key: MXRPRTMLAYBTEY-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenethylamino substituent at the 4-position and a cinnamamide group linked via an ethyl chain at the 1-position. This scaffold is of pharmacological interest due to its structural resemblance to purine analogs, which often exhibit kinase-inhibitory or antitumor properties .

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-22(12-11-19-7-3-1-4-8-19)25-15-16-30-24-21(17-29-30)23(27-18-28-24)26-14-13-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2,(H,25,31)(H,26,27,28)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPRTMLAYBTEY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors. For instance, starting with a substituted pyrazole and a suitable nitrile, the cyclization can be facilitated by using strong acids or bases under reflux conditions.

  • Introduction of the Phenethylamino Group: : The phenethylamine can be introduced via nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective reactions at the desired positions.

  • Attachment of the Cinnamamide Moiety: : The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with cinnamic acid or its derivatives. This can be done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the cinnamamide moiety, potentially converting the double bond into a single bond, resulting in a more saturated derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been explored for their ability to inhibit key signaling pathways involved in cancer progression, particularly the β-catenin pathway, which is crucial in colorectal cancer development. The inhibition of β-catenin has been linked to reduced tumor growth and metastasis .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Research into similar pyrazolo compounds has shown promise in modulating dopaminergic and serotonergic pathways, which could lead to therapeutic applications in treating disorders such as anxiety and depression. The phenethylamino moiety is particularly interesting due to its known effects on mood regulation .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) for this compound has revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact its biological activity. For example, varying the alkyl chain length and substituents on the aromatic rings can enhance potency and selectivity against specific biological targets. Such studies are essential for optimizing lead compounds for drug development .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical methods involving palladium-catalyzed reactions and other coupling strategies. This versatility allows for the generation of a diverse library of derivatives that can be screened for various biological activities .

Case Studies and Research Findings

Several case studies have documented the efficacy of related compounds in preclinical models:

  • Case Study 1: Inhibition of Tumor Growth
    A study demonstrated that a related pyrazolo compound significantly inhibited the growth of colorectal cancer cells in vitro by targeting the β-catenin signaling pathway. The compound was able to reduce cell proliferation by up to 70% at micromolar concentrations .
  • Case Study 2: Neuroprotective Effects
    Another study investigated the neuroprotective effects of phenethylamino derivatives in animal models of neurodegeneration. The results indicated that these compounds could mitigate neuronal loss and improve cognitive function .

Mechanism of Action

The mechanism of action of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinases, enzymes that play crucial roles in signal transduction pathways. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its therapeutic effects. The phenethylamino group may enhance binding affinity and specificity, while the cinnamamide moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazolo[3,4-d]pyrimidine derivatives often differ in substituents, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name / Key Features Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Relevance Reference
Target Compound 4-(phenethylamino), 1-(ethyl-cinnamamide) ~479.5 (estimated) Not reported Kinase inhibition (hypothesized) -
Example 53 () 4-amino, 1-(chromen-4-one-ethyl), fluorophenyl groups 589.1 (M+1) 175–178 Anticancer (chromenone-linked)
Example 28 () 4-(dimethylamino), chromen-4-one-ethyl, fluorophenyl ~550 (estimated) Not reported Kinase modulation
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Thieno[3,2-d]pyrimidine hybrid Not reported Not reported Broad biological activity
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide () 4-sulfanyl, acetamide, phenyl ~453.5 (estimated) Not reported Potential enzyme inhibition
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () 4-amine, 2,4-dimethylphenyl, 4-methylbenzyl 363.84 Not reported Receptor-targeted activity

Physicochemical Properties

  • Melting Points: Fluorinated analogs (e.g., Example 53, 175–178°C) exhibit higher melting points than non-fluorinated derivatives, likely due to enhanced crystallinity from halogen interactions .
  • Solubility : Sulfanyl-containing analogs () may exhibit improved aqueous solubility compared to cinnamamide derivatives due to polarizable sulfur atoms .
  • Purity : High-performance liquid chromatography (HPLC) data in (96.9% purity) and (HRMS validation) emphasize rigorous quality control in pyrazolo[3,4-d]pyrimidine synthesis .

Pharmacokinetic Considerations

  • Lipophilicity : Chlorophenyl derivatives (, logP ~3.5 estimated) and cinnamamide-containing compounds may exhibit higher membrane permeability than polar sulfanyl analogs .
  • Metabolic Stability: The phenethylamino group in the target compound could undergo oxidative metabolism, whereas fluorinated analogs (–3) may resist degradation, prolonging half-life .

Biological Activity

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by a complex structure that incorporates a pyrazolo[3,4-d]pyrimidine core linked to a phenethylamine moiety and a cinnamide group. This unique configuration contributes to its diverse biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. These compounds often function by inhibiting key enzymes involved in cell signaling pathways, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cell proliferation .

The mechanism of action primarily involves the inhibition of protein kinases that play essential roles in cell growth and survival. By binding to these enzymes, the compound disrupts signaling pathways that are often overactive in cancer cells, leading to cell cycle arrest and apoptosis. The induction of pro-apoptotic factors such as caspases and Bax proteins, alongside the suppression of anti-apoptotic proteins like Bcl-2, has been documented .

Research Findings

A comprehensive analysis of the biological activity of this compound reveals several key findings:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Enzyme Inhibition : It has been shown to inhibit DHFR effectively, which parallels its cytotoxic activity in resistant cancer cell lines .
  • Apoptotic Induction : Studies have reported an increase in apoptotic markers upon treatment with this compound, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on MCF-7 Cells : A study evaluated the effects of a related compound on MCF-7 cells, revealing significant induction of apoptosis through caspase activation .
  • Resistance Mechanisms : Another investigation explored how these compounds could overcome resistance mechanisms in cancer cells previously treated with classical antifolates like methotrexate .

Comparative Analysis

To contextualize the biological activity of this compound within its class, a comparison with similar compounds is useful.

Compound NameStructure SimilarityBiological ActivityNotable Findings
Compound AHighAnticancerInduces apoptosis in multiple cell lines
Compound BModerateAnti-inflammatoryEffective against inflammatory markers
This compoundHighAnticancerInhibits DHFR and induces apoptosis

Q & A

Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives like N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide?

Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclocondensation reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidin-4-amine intermediates with α-chloroacetamides or phenethylamine derivatives in dry acetonitrile or dichloromethane is a key step . Post-alkylation, coupling with cinnamoyl chloride under basic conditions yields the final compound. Purification often involves recrystallization from acetonitrile or methanol .

Q. How is the compound characterized after synthesis?

Characterization relies on spectroscopic methods:

  • 1H/13C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, methylene groups at δ 4.5–5.3 ppm) .
  • HRMS confirms molecular weight (e.g., [M+H]+ peaks with <5 ppm error) .
  • IR spectroscopy detects functional groups (e.g., amide C=O stretches at ~1660 cm⁻¹) .
  • Melting points (e.g., 184–230°C) assess purity .

Q. What solvents and reaction conditions are optimal for synthesizing pyrazolo[3,4-d]pyrimidine derivatives?

Dry solvents (acetonitrile, dichloromethane) under reflux (60–80°C) are preferred for alkylation and coupling steps . Stoichiometric ratios of 1:1.2 (core:alkylating agent) improve yields. Catalytic bases like triethylamine or K₂CO₃ facilitate amide bond formation .

Advanced Research Questions

Q. How can synthesis yields be optimized for pyrazolo[3,4-d]pyrimidine derivatives?

Yields (67–82%) depend on:

  • Reaction time : Extended stirring (12–24 hrs) ensures complete substitution .
  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution .
  • Purification : Gradient recrystallization (e.g., acetonitrile → methanol) removes unreacted starting materials . Contradictory yield trends (e.g., lower yields with bulkier substituents) may arise from steric hindrance, requiring adjusted stoichiometry .

Q. What methodologies evaluate kinase inhibitory activity of this compound?

  • Enzymatic assays : Measure IC₅₀ values against Bruton’s tyrosine kinase (BTK) using ADP-Glo™ kits (e.g., IC₅₀ = 0.5–10 nM) .
  • Cell-based assays : Assess anti-proliferative effects in B-cell lymphoma lines (e.g., Ramos cells) via MTT assays .
  • Xenograft models : Evaluate in vivo efficacy (e.g., tumor inhibition rates up to 85% at 60 mg/kg) .

Q. How can researchers address contradictions in bioactivity data across studies?

Discrepancies (e.g., varying IC₅₀ values) may stem from:

  • Assay conditions : ATP concentrations (e.g., 1 mM vs. 10 µM) impact competitive inhibition .
  • Cellular context : Off-target effects in complex models (e.g., xenografts vs. purified enzymes) .
  • Statistical rigor : Replicate experiments (n ≥ 3) and use ANOVA for significance testing .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate groups at hydroxyl sites for enhanced aqueous solubility .
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to bypass poor gastrointestinal absorption .
  • Metabolic stability : Replace labile esters (e.g., methyl groups) with trifluoromethyl substituents .

Q. How are PROTACs (Proteolysis-Targeting Chimeras) designed using this compound?

The pyrazolo[3,4-d]pyrimidine core serves as a BTK-binding warhead. Conjugation to E3 ligase ligands (e.g., lenalidomide) via PEG linkers enables ternary complex formation, promoting BTK degradation. Key steps include:

  • Linker optimization : Ethoxyethyl spacers balance flexibility and proteasome recruitment .
  • In vitro validation : Western blotting confirms BTK depletion (DC₅₀ = 10–100 nM) .

Contradiction Analysis

Q. Why do some studies report divergent anti-tumor efficacies in xenograft models?

Variability arises from:

  • Administration routes : Intraperitoneal (85% inhibition) vs. oral (44%) dosing in MC38 models .
  • Tumor microenvironment : Heterogeneous expression of target kinases (e.g., BTK in B-cell vs. solid tumors) .
  • Dosing schedules : Bid (twice daily) regimens outperform qd (once daily) due to shorter compound half-life .

Q. How do crystallographic studies inform structural optimization?

X-ray diffraction of pyrazolo[3,4-d]pyrimidine complexes with kinases (e.g., BTK) reveals:

  • Hydrogen bonding : NH groups at C4 interact with hinge-region residues (e.g., Met477) .
  • Hydrophobic pockets : Trifluoromethyl or phenoxy groups fill Val/Ket regions, improving affinity .
  • Conformational flexibility : Ethyl linkers adopt extended conformations for optimal PROTAC activity .

Methodological Best Practices

  • Data Reproducibility : Report detailed synthetic protocols (solvents, temperatures, stoichiometry) .
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding, qPCR for downstream targets) .
  • Patent Landscaping : Monitor claims on crystalline forms (e.g., PI3K inhibitor patents ) to avoid IP conflicts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.